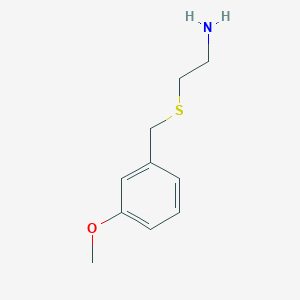

3-Methoxybenzyl(2-aminoethyl) sulfide

Übersicht

Beschreibung

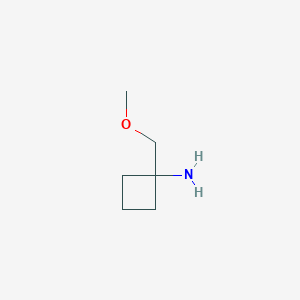

3-Methoxybenzyl(2-aminoethyl) sulfide is a chemical compound . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom .

Synthesis Analysis

The synthesis of 3-Methoxybenzyl(2-aminoethyl) sulfide could involve several steps. Amines are typically synthesized through nitration, conversion from the nitro group to an amine, and bromination . Sodium sulfinates can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The molecular structure of 3-Methoxybenzyl(2-aminoethyl) sulfide is related to its parent compound, 3-Methoxybenzyl alcohol, which has a molecular weight of 138.1638 . The structure of amines is also relevant, as they are derivatives of ammonia in which hydrogen atoms are replaced by hydrocarbon groups .Chemical Reactions Analysis

The chemical reactions of 3-Methoxybenzyl(2-aminoethyl) sulfide could be influenced by its acidity, which can be described by its pKa value . The pKa value is directly related to the structure of the compound and changes depending on the solvent the compound is used in .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxybenzyl(2-aminoethyl) sulfide would be influenced by its structure and composition . Properties such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point are all relevant .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

This compound serves as a crucial building block in the synthesis of innovative drug candidates, contributing to the development of targeted therapies for a range of health conditions . Its unique chemical structure and reactivity enable researchers to explore new avenues in drug discovery, unlocking the potential for more effective and personalized treatments .

Material Science

In the realm of material science, researchers leverage the compound’s distinct properties to engineer novel materials with enhanced performance characteristics . This includes improved thermal stability, mechanical strength, or optical properties .

Agrochemical Industry

The compound’s exceptional quality ensures reliable results, making it a valuable asset in the agrochemical industry . It can be used in the development of new pesticides or fertilizers, contributing to increased agricultural productivity .

Specialty Chemical Industries

The compound is also used in specialty chemical industries . Its unique blend of reactivity and selectivity makes it a valuable resource in the production of a wide range of specialty chemicals .

Advanced Research and Development

It can be used in a variety of experimental setups, contributing to groundbreaking discoveries across various scientific fields .

Synthesis of C-glycosyl-aminoethyl Sulfide Derivatives

The compound can be used in the synthesis of C-glycosyl-aminoethyl sulfide derivatives . This opens up new possibilities in the field of organic chemistry, enabling the development of new synthetic routes and methodologies .

Wirkmechanismus

Zukünftige Richtungen

The future directions of research into 3-Methoxybenzyl(2-aminoethyl) sulfide could involve improving its environmental stability, as has been suggested for sulfide solid-state electrolytes . Additionally, the development of new molecules with potent activity against otherwise highly resistant pathogens is a potential area of interest .

Eigenschaften

IUPAC Name |

2-[(3-methoxyphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-12-10-4-2-3-9(7-10)8-13-6-5-11/h2-4,7H,5-6,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTHBKFDNSAUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxybenzyl(2-aminoethyl) sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

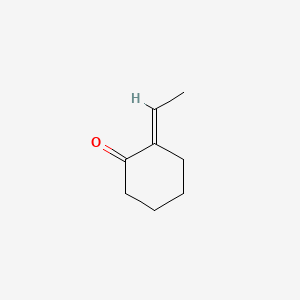

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(1R,2R)-2-(2,5-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile hydrochloride (1:1)](/img/structure/B3213586.png)

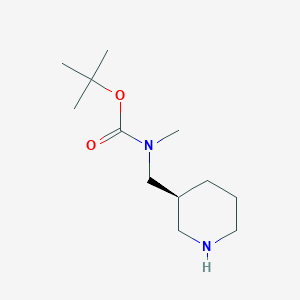

![tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate](/img/structure/B3213672.png)